(R)-tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3R)-3-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-13-5-7-15(8-6-13)24(20,21)22-12-14-9-10-18(11-14)16(19)23-17(2,3)4/h5-8,14H,9-12H2,1-4H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYAOABDDALQSO-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CCN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744444 | |
| Record name | tert-Butyl (3R)-3-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330797-71-2 | |
| Record name | tert-Butyl (3R)-3-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Pharmaceutical Development
(R)-tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to new pharmaceuticals targeting different biological pathways.
Chiral Synthesis
The compound is utilized in asymmetric synthesis due to its chiral nature. It can be employed as a chiral auxiliary or reagent, facilitating the production of enantiomerically enriched compounds, which are crucial in drug development.
Catalysis
Research has indicated that derivatives of this compound can act as catalysts in various organic reactions, including nucleophilic substitutions and coupling reactions. This application enhances the efficiency and selectivity of synthetic pathways in organic chemistry.
Case Study 1: Synthesis of Antiviral Agents
A study demonstrated the use of this compound in synthesizing antiviral agents. The compound was pivotal in forming key intermediates that exhibited significant antiviral activity against specific viral strains.
Case Study 2: Chiral Drug Development
In another research project, this compound was utilized to develop chiral drugs aimed at treating neurological disorders. The ability to modify the tosyl group allowed researchers to explore various pharmacophores, leading to compounds with enhanced efficacy and reduced side effects.
Mechanism of Action
The mechanism by which (R)-tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In protease research, it acts as an inhibitor by binding to the active site of the enzyme, preventing substrate access. The molecular targets and pathways involved are typically related to the specific biological or chemical processes being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyrrolidine Derivatives
a) tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (CAS 1186311-11-4)
- Structure : Differs by replacing the tosyloxy group with a 5-bromo-3-methoxy-pyridin-2-yloxy moiety.
- Molecular Weight : 387.27 g/mol (vs. ~395 g/mol estimated for the target compound).
- Applications : Used in cross-coupling reactions for heterocyclic drug discovery.
- Price : $400/g (1g scale), reflecting its utility in specialized syntheses .
b) (R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate (Ref: 10-F785031)
- Key Difference : Tosyloxymethyl group at the 2-position instead of 3.
- Implications : Altered steric and electronic properties may affect reactivity in nucleophilic substitutions or coupling reactions .
c) (R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate (CAS 139986-03-1)
Piperidine and Heterocyclic Analogs
a) tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (CAS 166815-96-9)
- Similarity Score : 0.87 (structural similarity due to tert-butyl carbamate and tosyloxymethyl groups).
- Key Difference : Piperidine ring (6-membered) vs. pyrrolidine (5-membered), influencing conformational flexibility and target binding .
b) (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate
Price and Availability Trends
| Compound Name | CAS Number | Molecular Weight (g/mol) | Price (USD/g) | Key Substituent |
|---|---|---|---|---|
| tert-Butyl 3-((5-bromo-3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate | 1186311-10-3 | 483.14 | 400 (1g) | Bromo-iodo pyridine |
| (R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate | 139986-03-1 | ~325 | Inquiry-based | 3-Tosyloxy |
| tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate | 166815-96-9 | ~339 | N/A | Piperidine scaffold |
Note: Prices reflect 2017–2024 data; current market rates may vary .
Biological Activity
(R)-tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate, with the CAS number 139986-03-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 341.42 g/mol
- Storage Conditions : Sealed in dry conditions at 2-8°C
The compound exhibits various biological activities through multiple mechanisms:
- Cholinesterase Inhibition : Similar to other pyrrolidine derivatives, it may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system.
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolidine can induce apoptosis in cancer cells, potentially through modulation of cell signaling pathways associated with cell survival and proliferation.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Cholinesterase Inhibition | Inhibits AChE, leading to increased levels of acetylcholine in synapses. |
| Anticancer Properties | Induces apoptosis and inhibits tumor growth in specific cancer models. |
| Neuroprotective Effects | Potentially protects neurons from degeneration through cholinergic modulation. |
Cholinesterase Inhibition
A study demonstrated that compounds similar to this compound effectively inhibited AChE activity in vitro. This inhibition was quantified using IC values, showing a significant correlation between structural modifications and inhibitory potency .
Anticancer Activity
Research published in the Journal of Medicinal Chemistry highlighted that certain pyrrolidine derivatives exhibited cytotoxic effects against various cancer cell lines. Specifically, one study found that a structurally related compound induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin . The mechanism involved the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins.
Neuroprotective Effects
In an animal model study, a pyrrolidine derivative similar to this compound was shown to provide neuroprotection against oxidative stress-induced neuronal death. This effect was attributed to its ability to modulate cholinergic signaling pathways .
Preparation Methods
General Synthetic Strategy
The predominant synthetic route to (R)-tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate involves the tosylation of the corresponding (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate. The reaction typically proceeds via nucleophilic substitution of the hydroxyl group with p-toluenesulfonyl chloride (tosyl chloride, TsCl) in the presence of a base and catalyst under controlled temperature conditions.
$$
\text{(R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate} + \text{TsCl} \xrightarrow[\text{0–5°C}]{\text{Et}_3\text{N}, \text{DMAP}, \text{DCM}} \text{(R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate}
$$
- Reagents: p-Toluenesulfonyl chloride, triethylamine (base), 4-dimethylaminopyridine (DMAP, catalyst)
- Solvent: Anhydrous dichloromethane (DCM)
- Temperature: 0–5 °C to minimize side reactions and hydrolysis
- Purification: Column chromatography (e.g., ethanol/chloroform 1:8) or recrystallization
This method ensures high stereochemical integrity and yields typically ranging from 64% to 93%, depending on reaction optimization.
Industrial Scale Preparation
Industrial synthesis follows the same fundamental route but optimizes parameters for scale-up:
- Use of industrial-grade reagents and solvents
- Larger reaction vessels with precise temperature control
- Enhanced stirring and inert atmosphere (argon or nitrogen) to prevent moisture and oxygen interference
- Purification via recrystallization or preparative chromatography to achieve pharmaceutical-grade purity
Detailed Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | Triethylamine (1.2 eq) | Neutralizes HCl formed, promotes tosylation |
| Catalyst | DMAP (10–20 mol%) | Accelerates reaction by activating TsCl |
| Solvent | Anhydrous dichloromethane | Polar aprotic, prevents solvolysis |
| Temperature | 0–5 °C | Controls rate, reduces side reactions |
| Reaction Time | 2–6 hours | Monitored by TLC or HPLC |
| Workup | Quench with ice-cold water, extraction with ethyl acetate | Removes impurities and residual reagents |
| Purification | Column chromatography or recrystallization | Ensures high purity and stereochemical integrity |
Mechanistic Insights
The tosylation proceeds via nucleophilic attack of the hydroxyl oxygen on the sulfur atom of TsCl, facilitated by the base scavenging the released HCl. DMAP acts as a nucleophilic catalyst, forming a reactive intermediate that enhances the electrophilicity of TsCl.
The stereochemistry at the 3-position is retained throughout the reaction, as the tosylation occurs at the oxygen without affecting the chiral center directly.
Alternative and Advanced Synthetic Approaches
- Protecting Group Strategies: In some syntheses, the nitrogen of pyrrolidine is first protected with a tert-butyl carbamate (Boc) group to prevent side reactions during tosylation.
- Enantioselective Synthesis: Starting from enantiopure (R)-3-hydroxypyrrolidine derivatives ensures the chirality of the final product.
- Cross-Coupling Reactions: The tosyloxy group can serve as a leaving group in palladium-catalyzed cross-coupling reactions to introduce diverse substituents at the 3-position.
Characterization and Quality Control
Key analytical techniques used to confirm the structure and purity include:
| Technique | Purpose | Typical Data/Observations |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirm chemical structure and stereochemistry | $$^{1}H$$ NMR: tert-butyl protons at δ ~1.4 ppm; aromatic tosyl protons at δ ~7.7 ppm; $$^{13}C$$ NMR confirms carbamate and tosyl carbons |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Molecular ion peak [M+H]$$^+$$ at m/z 356.45 |
| High Performance Liquid Chromatography (HPLC) | Purity and enantiomeric excess | Chiral HPLC distinguishes enantiomers, purity >95% |
| Infrared Spectroscopy (IR) | Functional group identification | Characteristic carbamate C=O stretch (~1700 cm$$^{-1}$$), sulfonyl S=O stretches (~1350 and 1170 cm$$^{-1}$$) |
Summary Table of Preparation Methods
| Step | Method/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| Starting material | (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | Chiral alcohol precursor | Prepared via known methods or purchased |
| Tosylation | TsCl, Et$$_3$$N, DMAP, DCM, 0–5 °C, 2–6 h | 64–93% yield | High stereochemical retention |
| Workup and purification | Quench with water, extract with EtOAc, chromatography | Pure product | Confirmed by NMR, HPLC, MS |
| Scale-up considerations | Industrial-grade reagents, inert atmosphere, temperature control | Consistent high purity | Optimized for batch production |
Research Findings and Notes
- The tosylation reaction is highly selective and efficient under mild conditions, preserving the chiral integrity of the pyrrolidine ring.
- DMAP catalyst loading and temperature control critically influence yield and purity.
- The tosyloxy group provides a versatile handle for further nucleophilic substitutions, reductions, or cross-coupling reactions, making this compound valuable in medicinal chemistry.
- Stability studies emphasize the need for moisture-free and inert storage to maintain compound integrity.
- Advanced analytical methods such as X-ray crystallography and vibrational circular dichroism can be employed to confirm absolute stereochemistry when necessary.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
